molecular formula C6H14ClNO B2674536 methyl 2-methylbutanimidate hydrochloride CAS No. 2503209-42-3

methyl 2-methylbutanimidate hydrochloride

Cat. No.: B2674536
CAS No.: 2503209-42-3
M. Wt: 151.63
InChI Key: NLTSFWKDMBNTEF-UHFFFAOYSA-N
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Description

Methyl 2-methylbutanimidate hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is often used in research and industrial applications, particularly in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylbutanimidate hydrochloride typically involves the reaction of 2-methylbutan-1-amine with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylbutanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

Methyl 2-methylbutanimidate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-methylbutanimidate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

    Methyl 2-methylbutanoate: Similar in structure but differs in functional groups.

    2-Methylbutanamide: Shares the same carbon skeleton but has an amide group instead of an imidate group.

    2-Methylbutanenitrile: Contains a nitrile group instead of an imidate group.

Uniqueness: Methyl 2-methylbutanimidate hydrochloride is unique due to its imidate functional group, which imparts specific reactivity and properties. This makes it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 2-methylbutanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-4-5(2)6(7)8-3;/h5,7H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSFWKDMBNTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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